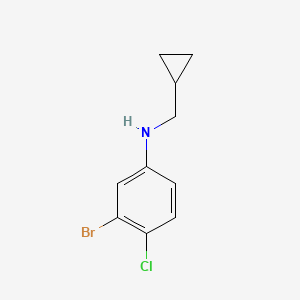![molecular formula C10H18N4 B13315658 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a piperidine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrazole moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 1-(2-bromoethyl)piperidine can be reacted with the pyrazole derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be utilized in the synthesis of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carbaldehyde
- 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole
Comparison:
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and piperidine rings, which provide a distinct set of chemical properties and reactivity.
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carbaldehyde features a pyrrole ring instead of a pyrazole ring, which may result in different biological activities and chemical reactivity.
- 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole contains a benzimidazole ring, which can impart different pharmacological properties compared to the pyrazole ring.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
1-(2-piperidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c11-10-4-7-14(12-10)9-8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8-9H2,(H2,11,12) |
InChI-Schlüssel |
DNXIBNFKICKPGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


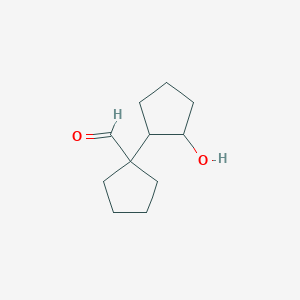
amine](/img/structure/B13315585.png)
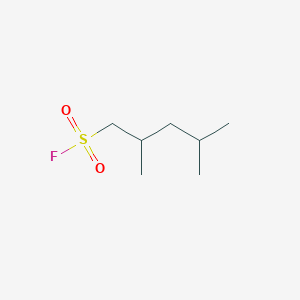
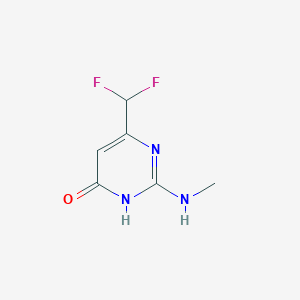
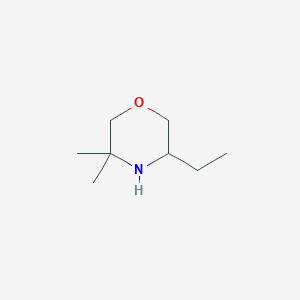
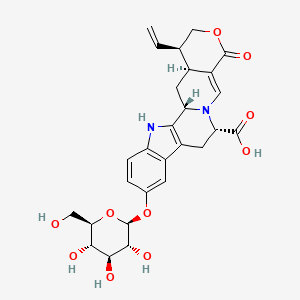

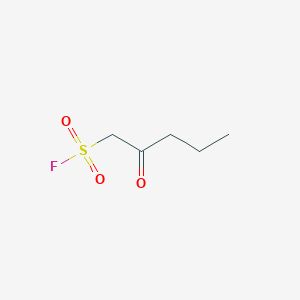

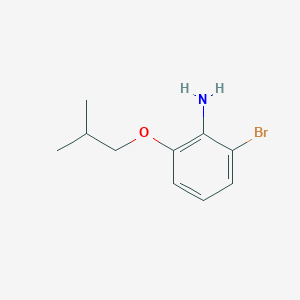
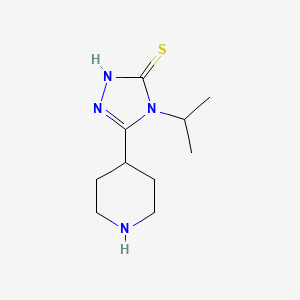
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)

